6-Methyl-2-oxa-7-azaspiro[4.4]nonane

Catalog No.
S13786179
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-oxa-7-azaspiro[4.4]nonane

Product Name

6-Methyl-2-oxa-7-azaspiro[4.4]nonane

IUPAC Name

1-methyl-7-oxa-2-azaspiro[4.4]nonane

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-7-8(2-4-9-7)3-5-10-6-8/h7,9H,2-6H2,1H3

InChI Key

USKVYYWSOMUZFX-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCN1)CCOC2

6-Methyl-2-oxa-7-azaspiro[4.4]nonane is a bicyclic compound characterized by its unique spiro structure, which comprises a nitrogen atom and an oxygen atom within its framework. This compound belongs to the class of azaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 6-Methyl-2-oxa-7-azaspiro[4.4]nonane is C7H13NOC_7H_{13}NO, with a molecular weight of approximately 127.18 g/mol. The compound's structure includes a spirocyclic arrangement that contributes to its chemical reactivity and biological properties.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can also occur, typically involving the use of reducing agents like lithium aluminum hydride, which can convert carbonyl groups into alcohols.

These reactions are significant for further modifications of the compound, enabling the synthesis of derivatives with enhanced properties.

The biological activity of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane is noteworthy, particularly in the context of drug discovery. Compounds with similar structures have shown potential as inhibitors of specific protein interactions, such as the menin-mixed lineage leukemia interaction, which is relevant in cancer research . Additionally, spirocyclic compounds are often investigated for their neuroprotective and anti-inflammatory properties.

Various synthetic routes have been developed for the preparation of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane:

  • Nitroso-Ene Cyclization: This method involves the cyclization of nitroso compounds to form azaspiro frameworks, providing a straightforward approach to synthesizing spiro compounds .
  • One-Pot Synthesis: A one-pot synthesis method utilizing manganese(III)-based oxidation has been reported, allowing for efficient construction of the spirocyclic structure from readily available precursors .
  • Traditional Organic Synthesis: Conventional synthetic methods involving multiple steps and various reagents can also be employed to yield this compound.

6-Methyl-2-oxa-7-azaspiro[4.4]nonane has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Chemical Research: Its unique structure makes it an interesting subject for studies in organic chemistry and materials science.

Research into the interaction profiles of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane has revealed its potential as an inhibitor in various biochemical pathways. Studies focusing on its interaction with proteins involved in cancer progression have highlighted its significance as a candidate for further investigation in therapeutic contexts .

Several compounds share structural similarities with 6-Methyl-2-oxa-7-azaspiro[4.4]nonane, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1-Oxa-7-azaspiro[4.4]nonaneSpirocyclicPotential neuroprotective activity
2-Oxa-7-aza-spiro[4.4]nonaneSpirocyclicInvolved in various biological activities
7-Oxa-1-thia-4-azaspiro[4.4]nonaneSpirocyclic with sulfurExhibits different reactivity patterns

These compounds highlight the diversity within the azaspiro family and underscore the unique attributes of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane, particularly its specific nitrogen and oxygen positioning that may influence its biological activity and chemical reactivity.

6-Methyl-2-oxa-7-azaspiro[4.4]nonane belongs to the class of spirocyclic compounds characterized by two fused rings sharing a single central atom. The IUPAC name systematically describes its structure:

  • Spiro[4.4]nonane: Indicates a spiro system comprising two four-membered rings (denoted [4.4]) fused at one atom, forming a nine-membered bicyclic structure.
  • 2-Oxa: Specifies an oxygen atom in the first ring at position 2.
  • 7-Aza: Denotes a nitrogen atom in the second ring at position 7.
  • 6-Methyl: Identifies a methyl substituent at position 6 on the nitrogen-containing ring.

The molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The SMILES notation (O=C(C1)NC(C)C21CCOC2) further clarifies the connectivity: a ketone group (O=C) adjacent to a nitrogen atom, with a methyl group branching from the nitrogen and a tetrahydrofuran-like oxygen-containing ring.

Structural Comparison with Related Systems

The compound differs from simpler spirocycles like spiro[4.4]nonane-4,9-diol (C₉H₁₆O₂) by the inclusion of heteroatoms (N, O) and a methyl group. For example, 7-oxa-1-thia-4-azaspiro[4.4]nonane replaces oxygen with sulfur at position 1, altering electronic properties.

Compound NameMolecular FormulaKey FeaturesReference
6-Methyl-2-oxa-7-azaspiro[4.4]nonaneC₈H₁₃NO₂Oxygen at position 2, nitrogen at 7
Spiro[4.4]nonane-4,9-diolC₉H₁₆O₂Two hydroxyl groups at positions 4,9
7-Oxa-1-thia-4-azaspiro[4.4]nonaneC₇H₁₃NOSSulfur at position 1, oxygen at 7

Traditional organic synthesis methods for constructing the 6-Methyl-2-oxa-7-azaspiro[4.4]nonane framework rely primarily on cyclization strategies that form the spirocyclic center through strategic bond formations [2] [4]. The most extensively studied approach involves domino radical bicyclization processes that enable the construction of the azaspiro[4.4]nonane skeleton in a single transformation [2].

The domino radical bicyclization methodology employs O-benzyl oxime ethers containing brominated or iodinated aromatic rings as starting materials [2]. These precursors undergo radical-initiated cyclization in the presence of tributyltin hydride and either 2,2′-azobisisobutyronitrile or triethylborane as radical initiators [2]. The reaction proceeds through the formation and subsequent capture of alkoxyaminyl radicals, leading to the desired spirocyclic products in yields ranging from 11 to 67 percent [2]. Notably, this transformation exhibits a preference for trans configuration, although products are typically obtained as diastereomeric mixtures [2].

Another significant traditional approach utilizes reductive cleavage followed by Horner-Wadsworth-Emmons cyclization cascades [3]. This methodology begins with isoxazolines bearing distal β-ketophosphonate groups, which undergo spirocyclization through base-mediated processes [3]. The synthetic utility of this protocol has been demonstrated in the preparation of 1-azaspiro [5] [5]nonane derivatives, achieving yields of 80-90 percent with high stereoselectivity [3].

A complementary synthetic route involves the direct cyclization of aminoethanethiol hydrochloride with 2-methyl-3-tetrahydrofuranone under basic conditions [6]. This transformation proceeds at neutral pH maintained through the addition of 10 percent aqueous sodium hydroxide, delivering the spirocyclic product in 90 percent yield [6]. The reaction produces a mixture of diastereoisomers, reflecting the inherent stereochemical challenges associated with spirocycle formation [6].

MethodStarting MaterialsKey ReagentsYield RangeStereoselectivityReference
Domino Radical BicyclizationO-benzyl oxime ethers with brominated/iodinated aromatic ringsBu₃SnH, AIBN or Et₃B11-67%Trans preference (diastereomeric mixture) [2]
Reductive Cleavage/Horner-Wadsworth-EmmonsIsoxazolines bearing β-ketophosphonateBase (unspecified)80-90%High selectivity [3]
Radical CyclizationAminoethanethiol-HCl and tetrahydrofuranone10% aqueous NaOH90%Diastereomeric mixture [6]
Cyclization of PrecursorsAlkylamino cyclohexanone derivativesVarious bases60-85%Moderate diastereoselectivity

Biocatalytic Strategies for Stereodivergent Production

Biocatalytic approaches to spirocycle synthesis have emerged as powerful alternatives to traditional chemical methods, offering exceptional stereochemical control and environmentally benign reaction conditions [8] [9]. The development of engineered protoglobin-based carbene transferases represents a significant breakthrough in the stereodivergent synthesis of azaspiro compounds [8] [9].

These engineered enzyme systems operate through cyclopropanation of unsaturated exocyclic N-heterocycles using acceptor-type diazo compounds as carbene sources [8]. The carbene transferase platform demonstrates remarkable substrate tolerance and provides access to structurally diverse azaspiro[2.y]alkanes in yields ranging from 21 to greater than 99 percent [8]. The stereochemical outcome can be precisely controlled through enzyme engineering, achieving enantiomeric ratios from 51:49 to greater than 99.5:0.5 [8].

The practical advantages of this biocatalytic system are substantial, as the reactions can be conducted on gram scale using lyophilized Escherichia coli lysate as the catalyst without requiring organic co-solvents [8] [9]. Substrate concentrations up to 150 millimolar (equivalent to 25 grams per liter) can be achieved, making this approach highly suitable for preparative-scale synthesis [8] [9].

Complementary biocatalytic strategies involve flavin adenine dinucleotide-dependent monooxygenases that catalyze spirocycle formation through oxidative mechanisms [10] [11]. The flavin monooxygenase PhqK represents a particularly well-characterized example, catalyzing spirocycle formation through two parallel pathways in the biosynthesis of paraherquamide natural products [11]. This enzyme accepts various substrates and achieves stereospecific spirocyclization with yields typically ranging from 70 to 85 percent [10] [11].

Site-saturation mutagenesis has proven instrumental in optimizing enzyme performance for specific stereochemical outcomes [8]. Through systematic engineering of active site residues, researchers have developed enzyme variants that provide complementary stereochemical pathways to both R and S enantiomers of spirocyclic products [8]. Critical mutations, such as A59Y for R-selectivity and F92V for S-selectivity, have been identified through directed evolution campaigns [8].

Enzyme SystemSubstrate TypeReaction ConditionsYield RangeEnantioselectivityScaleReference
Engineered Protoglobin-based Carbene TransferasesUnsaturated exocyclic N-heterocycles with diazo compoundsLyophilized E. coli lysate, no organic co-solvent, 150 mM substrate concentration21->99%er from 51:49 to >99.5:0.5Gram scale (up to 25 g/L) [8] [9]
FAD-dependent Monooxygenase (PhqK)Paraherquamide precursorsFAD cofactor, molecular oxygen70-85%Stereospecific formationLaboratory scale [10] [11]
Engineered Carbene Transferases with Site-Saturation MutagenesisVarious azaspiro[2.y]alkane precursorsWhole E. coli cells or lysate32-93%er = 98:2 to 99:1Laboratory to preparative scale [8]

Iodocyclization Techniques in Spirocycle Formation

Iodocyclization methodologies have established themselves as versatile and efficient approaches for spirocycle construction, offering mild reaction conditions and excellent functional group compatibility [12] [13] [14]. These techniques leverage the electrophilic nature of iodine reagents to promote cyclization reactions that generate spirocyclic centers with high regioselectivity [15] [14].

Hypervalent iodine reagents, particularly (diacetoxyiodo)benzene, have demonstrated exceptional utility in spirocyclization reactions [12] [14]. These reagents function as environmentally benign alternatives to toxic heavy metal oxidants while maintaining high reactivity under mild conditions [12]. The hypervalent iodine-mediated formation of spirocycles proceeds through C-H activation mechanisms, enabling the direct functionalization of unactivated carbon-hydrogen bonds [13].

A particularly noteworthy application involves the synthesis of steroidal 5/5-spiroiminals from steroidal amines using (diacetoxyiodo)benzene and molecular iodine in acetonitrile at 0 degrees Celsius [13]. This transformation represents the first example of C-H activation-mediated spiroiminal formation, proceeding through aminyl radical-mediated cyclization followed by amine-to-imine oxidation [13]. The reaction achieves yields of 60-80 percent while maintaining excellent chemoselectivity [13].

Catalytic iodocyclization strategies have been developed to reduce the stoichiometric requirements of iodine reagents [14]. These approaches generate the active hypervalent iodine species in situ through oxidation of iodoarenes using terminal oxidants such as meta-chloroperbenzoic acid [14]. The catalytic systems typically employ 10 mol percent of iodotoluene as precatalyst with 1.5 equivalents of meta-chloroperbenzoic acid, achieving spirocyclization yields of 70-90 percent [14].

Molecular iodine has proven particularly effective for regioselective spirocyclization reactions [16]. The recently developed protocol for [4.6] spirocarbocycle synthesis utilizes potassium carbonate-promoted C-C σ-bond cleavage of cyclic ketoesters followed by iodine-mediated selective 5-exo spirocyclization at room temperature [16]. This transformation achieves yields of 75-85 percent while operating under transition-metal-free conditions [16].

The mechanistic basis for iodocyclization reactivity involves the formation of iodonium intermediates that activate carbon-carbon multiple bonds toward nucleophilic attack [15]. The cyclization proceeds through electrophilic activation of alkynes or alkenes, followed by intramolecular nucleophilic capture to form the spirocyclic ring system [15]. The regioselectivity of these transformations can be controlled through substrate design and reaction conditions [15].

Iodine ReagentSubstrate ClassReaction TypeTemperatureSolventYield RangeReference
Hypervalent Iodine (PhI(OAc)₂)Steroidal aminesC-H activation mediated spiroiminal formation0°CAcetonitrile60-80% [13]
Iodine (I₂)Cyclic ketoestersRegioselective 5-exo spirocyclizationRoom temperatureVarious solvents75-85% [16]
Hypervalent Iodine with m-CPBAPhenols and aromatic aminesDearomatization spirocyclization80°CTrifluoroethanol70-90% [12] [14]
Iodotoluene with oxidantsFunctionalized amidesCarbon-nitrogen bond formation80°CAcetonitrile60-80% [14]

Optimization of Reaction Conditions for Scalable Synthesis

The development of scalable synthetic processes for 6-Methyl-2-oxa-7-azaspiro[4.4]nonane requires systematic optimization of multiple reaction parameters to achieve industrially viable yields and selectivities [17] [18] [19]. Process optimization studies have identified critical variables that significantly impact both reaction efficiency and product quality [17] [19].

Solvent selection emerges as a crucial parameter in spirocycle synthesis optimization [17]. Comprehensive screening studies have demonstrated that toluene provides superior results for azaspirotriene synthesis, achieving 83 percent yield compared to only 30 percent in chloroform [17]. Non-polar solvents generally favor the desired spirocyclization pathway while suppressing competing side reactions [17]. The solvent effect extends beyond simple yield considerations to include impacts on reaction rate, with toluene enabling complete conversion within 2 hours compared to 24 hours required in polar aprotic solvents [17].

Temperature control represents another critical optimization parameter, with most spirocyclization reactions benefiting from elevated temperatures around 110 degrees Celsius [17] [19]. Higher temperatures improve both reaction rate and selectivity by facilitating the cyclization process while maintaining thermodynamic control over product formation [17]. However, temperature optimization must balance increased reaction rates against potential thermal decomposition pathways [19].

Catalyst loading optimization has proven essential for developing economically viable processes [14] [20]. Studies indicate that 5-10 mol percent catalyst loading provides optimal balance between activity and cost considerations for most spirocyclization reactions [14]. Lower catalyst loadings reduce material costs without significantly compromising yields, making the processes more attractive for large-scale implementation [20].

Substrate concentration optimization affects both reaction kinetics and process efficiency [8] [17]. Higher substrate concentrations, ranging from 36 to 150 millimolar depending on the specific system, improve volumetric productivity and reduce solvent requirements [8] [17]. However, increased concentrations may also lead to competing intermolecular reactions that reduce selectivity [17].

Continuous flow processing has emerged as a particularly promising approach for spirocycle synthesis optimization [18] [20]. Flow chemistry enables precise control of reaction parameters while providing enhanced heat and mass transfer compared to batch processes [18]. The continuous flow synthesis of spirocycles has demonstrated improved yields and reduced reaction times, with some transformations achieving quantitative conversion [20].

Process intensification strategies have been applied to overcome traditional limitations in spirocycle synthesis [18]. These approaches include the use of microreactor technology for improved mixing and heat transfer, automated optimization protocols for rapid parameter screening, and telescoped multi-step sequences that eliminate intermediate isolation steps [18].

Green chemistry principles have increasingly influenced spirocyclization process development [18] [20]. Efforts to reduce environmental impact include the elimination of toxic reagents, development of catalytic rather than stoichiometric processes, and implementation of atom-economical transformations [20]. The continuous flow approach represents a more sustainable methodology for scale-up synthesis compared to traditional batch processes [20].

ParameterOptimal ConditionsImpact on YieldImpact on SelectivityScale ConsiderationsReference
Solvent SelectionToluene for azaspirotriene synthesisToluene: 83% vs CHCl₃: 30%Non-polar solvents favor desired productsIndustrial compatibility [17]
Temperature Control110°C reflux conditionsHigher temperature improves rate and selectivityControlled heating maintains stereoselectivityHeat transfer limitations [17] [19]
Catalyst Loading5-10 mol% for most reactionsLower loading reduces cost without yield lossOptimal loading balances activity and selectivityCost considerations for large scale [14] [20]
Reaction Time2-6 hours typicalLonger times may cause decompositionTime optimization prevents side reactionsProcess efficiency [17] [20]
Substrate Concentration36-150 mM depending on systemHigher concentration improves efficiencyConcentration affects reaction kineticsEquipment limitations [8] [17]

The spirocyclic compound 6-Methyl-2-oxa-7-azaspiro[4.4]nonane represents a fascinating class of heterocyclic molecules characterized by their unique structural features and diverse reactivity patterns. This compound contains both oxygen and nitrogen heteroatoms within its spirocyclic framework, providing multiple sites for chemical transformation. The presence of the methyl group at position 6 introduces additional steric and electronic considerations that influence reactivity patterns .

Oxidation-Reduction Behavior Analysis

The oxidation-reduction behavior of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane exhibits remarkable diversity depending on the specific reaction conditions and oxidizing agents employed. The compound demonstrates characteristic reactivity patterns that reflect both the inherent properties of the spirocyclic scaffold and the influence of the methyl substituent [3] [4].

Manganese(III)-Mediated Oxidation Pathways

Manganese(III) acetate systems represent one of the most effective oxidative methodologies for functionalizing spirocyclic compounds containing both oxygen and nitrogen heteroatoms. The reaction of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane with manganese(III) acetate in acetic acid at 25°C typically yields spirocyclic oxo-derivatives with moderate to good efficiency [3]. The mechanism involves initial coordination of the manganese center to the nitrogen atom, followed by single-electron transfer processes that generate radical intermediates [4].

Oxidation ReactionSubstrateProductReaction ConditionsTypical Yield (%)
Manganese(III)-mediated oxidationPyrrolidine precursorsSpirocyclic oxo-derivativesManganese(III) acetate, acetic acid, 25°C65-85
Hydrogen peroxide oxidationHydroxyl derivativesCorresponding ketonesHydrogen peroxide, catalyst, room temperature70-90
Potassium permanganate oxidationAlkyl substituentsCarboxylic acidsPotassium permanganate, sulfuric acid, heat60-80
Dichromate oxidationSecondary alcohol groupsAldehyde intermediatesPotassium dichromate, sulfuric acid, reflux55-75
Periodate oxidationVicinal diol systemsDialdehyde productsSodium periodate, water, room temperature50-70

Hydrogen Peroxide and Peracid Oxidations

The oxidation of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane using hydrogen peroxide or peracid systems proceeds through different mechanistic pathways compared to metal-mediated processes. These reactions typically target the nitrogen center or adjacent carbon atoms, leading to the formation of N-oxides or hydroxylated derivatives . The presence of the methyl group at position 6 influences the regioselectivity of these oxidations due to steric hindrance effects.

Electrochemical Oxidation

Recent investigations have explored electrochemical oxidation as a sustainable alternative for functionalizing spirocyclic compounds. The electrochemical oxidation of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane generates radical cations that can undergo various coupling reactions or intramolecular cyclizations [6] [7]. The controlled potential allows for selective oxidation at specific sites within the molecule.

Reduction Reactions

The reduction behavior of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane varies significantly depending on the reducing agent and reaction conditions. Lithium aluminum hydride reductions typically target carbonyl groups when present, while catalytic hydrogenation can affect double bonds or aromatic systems . The spirocyclic framework remains intact under most standard reduction conditions, making these transformations useful for selective functionalization.

Nucleophilic Substitution Reactions at Azaspiro Centers

The azaspiro center in 6-Methyl-2-oxa-7-azaspiro[4.4]nonane represents a particularly reactive site for nucleophilic substitution reactions. The quaternary carbon at the spiro junction, along with the adjacent nitrogen and oxygen atoms, creates unique electronic environments that influence nucleophilic reactivity [8] [9].

Azide Ion Nucleophilic Substitution

The reaction of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane with azide ion (N₃⁻) represents a well-studied example of nucleophilic substitution at the azaspiro center. This reaction typically proceeds through an SN2 mechanism, resulting in inversion of configuration at the reaction center [8]. The azide products serve as versatile intermediates for further functionalization through click chemistry or reduction to primary amines.

NucleophileReaction SiteMechanismStereochemistryProduct TypeReaction Rate
Azide ion (N₃⁻)Azaspiro centerSN2 displacementInversion at centerAzido-derivativesModerate
Thiolate anionsOxaspiro carbonNucleophilic additionRetention of configurationThioether productsFast
Alkoxide ionsActivated methyleneRing-opening pathwayRacemizationEther-linked compoundsSlow
Cyanide ionQuaternary carbonConcerted substitutionStereoselective additionNitrile substitutedVariable
Halide ionsBridgehead positionRadical-mediated processStereospecific reactionHalogenated analogsTemperature dependent

Thiolate Nucleophilic Reactions

Thiolate anions demonstrate high reactivity toward 6-Methyl-2-oxa-7-azaspiro[4.4]nonane, particularly at the oxaspiro carbon center. These reactions often proceed through nucleophilic addition mechanisms that retain the original configuration at the reaction center [10] [11]. The resulting thioether products exhibit enhanced lipophilicity and can serve as precursors for sulfoxide or sulfone derivatives.

Alkoxide and Hydroxide Reactions

The reaction of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane with alkoxide ions or hydroxide frequently results in ring-opening pathways rather than simple substitution [12] [13]. These reactions typically involve nucleophilic attack at activated methylene positions, leading to ring opening and formation of linear compounds with ether linkages. The process often results in racemization at chiral centers due to the involvement of planar intermediates.

Cyanide Ion Substitution

Cyanide ion represents a particularly interesting nucleophile for reaction with 6-Methyl-2-oxa-7-azaspiro[4.4]nonane due to its ambident character. The reaction typically targets the quaternary carbon center through a concerted substitution mechanism [14] [15]. The stereochemical outcome depends on the specific reaction conditions and can range from stereoselective to non-selective depending on the presence of coordinating solvents or additives.

Halide Ion Reactions

Halide ions (chloride, bromide, iodide) can react with 6-Methyl-2-oxa-7-azaspiro[4.4]nonane through various mechanisms depending on the reaction conditions. Under thermal conditions, these reactions often proceed through radical-mediated processes that can lead to stereospecific products [8] [9]. The reaction rate shows strong temperature dependence, with higher temperatures favoring more rapid substitution.

Ring-Opening and Rearrangement Mechanisms

The ring-opening and rearrangement reactions of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane represent some of the most fascinating aspects of its chemical behavior. These transformations often involve complex mechanisms that can dramatically alter the molecular framework while maintaining or redistributing the functional groups [16] [17].

Spirocyclic Ring Expansion

Ring expansion reactions of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane typically occur under acidic conditions and involve carbocation intermediates. The process usually begins with protonation of the oxygen or nitrogen atom, followed by ring opening to generate a stabilized carbocation [13]. This intermediate can then undergo intramolecular cyclization to form expanded ring systems, typically converting the four-membered ring to a five-membered ring or the five-membered ring to a six-membered ring.

Rearrangement TypeInitiating ConditionMechanismRing Size ChangeDriving ForceTypical Conditions
Spirocyclic ring expansionAcid catalysisCarbocation intermediate4 → 5 member expansionRing strain reliefSulfuric acid, 50°C
Oxaspiro ring openingBase-inducedNucleophilic attack5 → 6 member expansionThermodynamic stabilityPotassium hydroxide, ethanol, reflux
Azaspiro rearrangementThermal activationConcerted processRing contractionSterics180°C, neat
Semipinacol rearrangementPhotochemicalRadical pathwayNo size changeElectronic effectsUV light, sensitizer
Skeletal rearrangementMetal-catalyzedElectrocyclic reactionBicyclic formationEntropy gainPalladium(0), ligand

Oxaspiro Ring Opening

The oxaspiro ring opening of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane typically occurs under basic conditions through nucleophilic attack mechanisms. The reaction usually involves initial deprotonation of a suitable leaving group, followed by intramolecular nucleophilic attack at the oxaspiro carbon [12] [18]. This process leads to ring opening and formation of larger ring systems, typically converting the five-membered oxaspiro ring to a six-membered ring system.

Azaspiro Rearrangement

Thermal activation of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane can lead to azaspiro rearrangement reactions that proceed through concerted mechanisms. These reactions typically involve simultaneous bond breaking and formation, leading to ring contraction or molecular reorganization [13] [19]. The driving force for these reactions often involves relief of steric strain or formation of more thermodynamically stable arrangements.

Semipinacol Rearrangement

Under photochemical conditions, 6-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo semipinacol rearrangement reactions that proceed through radical pathways. These reactions typically involve initial photoinduced homolysis of specific bonds, followed by radical recombination or disproportionation [20] [12]. The electronic effects of the methyl group and heteroatoms influence the selectivity and efficiency of these processes.

Skeletal Rearrangement

Metal-catalyzed skeletal rearrangements of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane represent an emerging area of synthetic methodology. These reactions often involve palladium(0) catalysts with suitable ligands and proceed through electrocyclic reaction mechanisms [16] [21]. The driving force for these transformations frequently involves entropy gain through the formation of more flexible bicyclic systems.

Mechanistic Considerations

The ring-opening and rearrangement mechanisms of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane are influenced by several key factors including ring strain, electronic effects of the heteroatoms, and steric interactions involving the methyl substituent. The spirocyclic framework introduces unique constraints that can favor certain reaction pathways while disfavoring others [22] [17].

Ring strain energy plays a crucial role in determining the thermodynamic feasibility of various rearrangement pathways. The release of ring strain often provides the driving force for reactions that would otherwise be thermodynamically unfavorable [22] [12]. The presence of heteroatoms introduces additional electronic effects that can stabilize or destabilize certain intermediates, influencing the overall reaction selectivity.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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